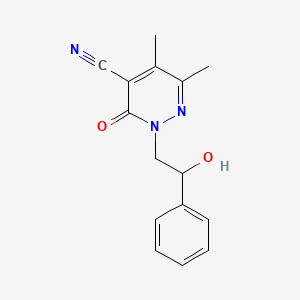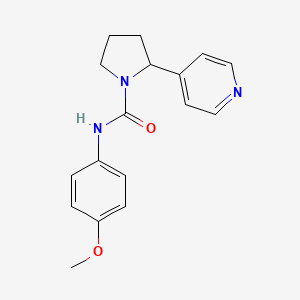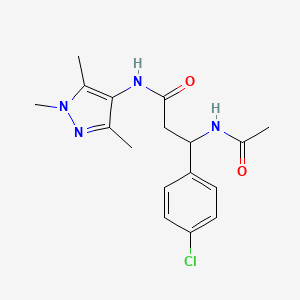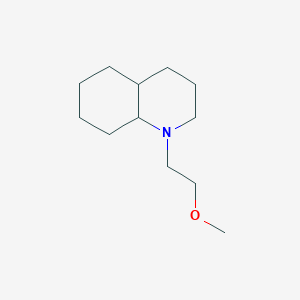
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, its potential as a research chemical has also been recognized, and it has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is not fully understood, but it is thought to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its stimulant and euphoric effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, which is responsible for its stimulant and euphoric effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for investigating the role of dopamine, norepinephrine, and serotonin in the brain. However, its potential for abuse and toxicity means that caution must be taken when handling and using it in experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as an antidepressant, as it has been shown to increase serotonin and dopamine levels in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-pyridinecarboxaldehyde to form the intermediate 2-pyridin-4-ylpyrrolidine. This intermediate is then reacted with 3-methylbutanone to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. One study found that it had potential as an antidepressant, as it was able to increase serotonin and dopamine levels in the brain. Another study found that it had potential as a treatment for cocaine addiction, as it was able to reduce cocaine self-administration in rats.
Propiedades
IUPAC Name |
3-methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-14(17)16-9-3-4-13(16)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFPBFWKFLFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)

![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)

![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)